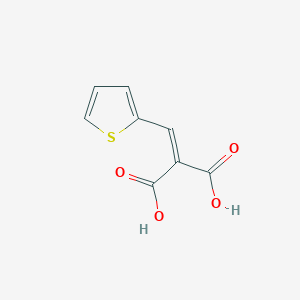
2-(2-Thienylmethylene)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thienylmethylene)malonic acid is a chemical compound with the molecular formula C8H6O4S . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 Thiophene .
Synthesis Analysis
The synthesis of malonic acid derivatives, such as this compound, can be achieved through the Malonic Ester Synthesis . This process involves five separate reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, and acidic hydrolysis of the ester to give a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a total of 19 bonds, 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving malonic acid derivatives, such as this compound, can be understood through the Knoevenagel Condensation . This process involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Polythiophene Derivatives
Poly(2-thiophen-3-yl-malonic acid), a derivative of 2-(2-Thienylmethylene)malonic acid, has been synthesized and characterized. This material has interesting properties such as solubility in aqueous base solution, thermal stability, and semiconductor-like electrical conductivity. It shows potential applications in fields like selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran et al., 2010).
Push-Pull Molecules
This compound derivatives have been used in the design of model push-pull molecules. These molecules, with systematically varied malonic acid-derived peripheral acceptors, show promise in the study of electron-withdrawing abilities, which is crucial for understanding structure-property relationships in various chemical applications (Klikar et al., 2017).
Reactive Extraction of Malonic Acid
Malonic acid, a carboxylic acid related to this compound, is essential in deriving higher-order carboxylic compounds. Studies on the reactive extraction of malonic acid can lead to advancements in the recovery of malonic acid from fermentation broth or dilute aqueous streams, which is significant for industrial chemical processes (Dhongde et al., 2019).
Synthesis of Novel Heterocyclic Acids
Research has been conducted on the solid-supported synthesis of novel heterocyclic acids using malonic acid and derivatives. These acids, synthesized under microwave irradiations in solvent-free conditions, have applications in the field of organic synthesis and medicinal chemistry (Mishra, 2013).
Safety and Hazards
Orientations Futures
Research into malonic acid derivatives, such as 2-(2-Thienylmethylene)malonic acid, has shown promise in the development of novel anti-HIV agents . Additionally, a novel artificial synthetic pathway for producing malonic acid from renewable resources has been designed, which could have implications for the production of this compound in the future .
Mécanisme D'action
Target of Action
The primary target of 2-(2-Thienylmethylene)malonic acid is the enolate anion . This compound is involved in the alkylation of enolate ions , a process that forms a new carbon-carbon bond . The enolate anion attacks an alkyl halide, leading to the formation of carboxylic acids via the malonic ester synthesis .
Mode of Action
This compound interacts with its targets through a process known as decarboxylation . This process involves the loss of CO2 from beta-keto acids and malonic acids . During decarboxylation, an α-hydrogen is replaced with an alkyl group . This reaction results in the formation of an α-alkyl carboxylic acid and carbon dioxide (CO2) .
Biochemical Pathways
The compound affects the malonic ester synthesis pathway . This pathway involves the alkylation of enolate ions, leading to the formation of carboxylic acids . The malonic ester synthesis pathway is a key process in the production of a wide variety of carboxylic acids .
Result of Action
The result of the action of this compound is the formation of α-alkyl carboxylic acids . These acids are formed through the process of decarboxylation, where an α-hydrogen is replaced with an alkyl group . This process also results in the release of carbon dioxide (CO2) .
Analyse Biochimique
Biochemical Properties
It is known that malonic acid derivatives can be involved in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHWRNVTYSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
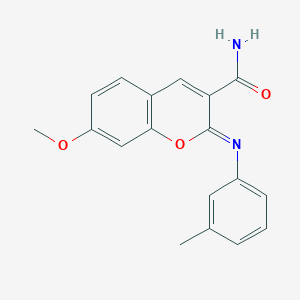
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)


![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
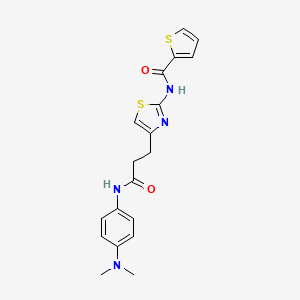
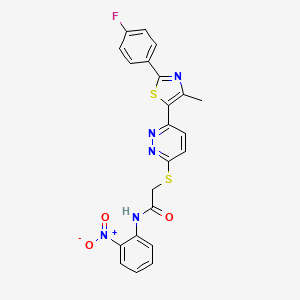
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)
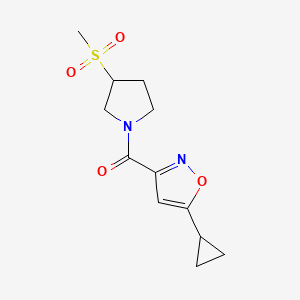
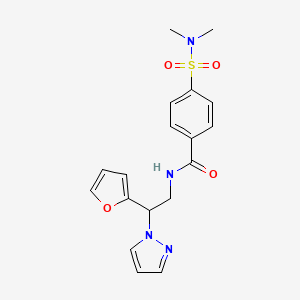

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)
